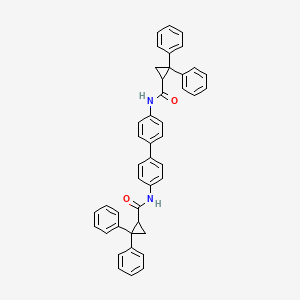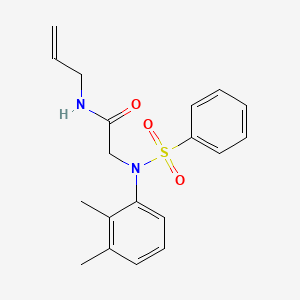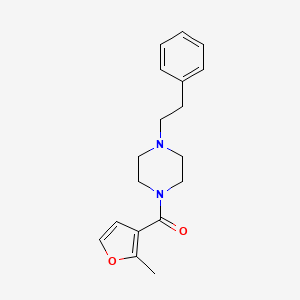
N,N'-4,4'-biphenyldiylbis(2,2-diphenylcyclopropanecarboxamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-4,4'-biphenyldiylbis(2,2-diphenylcyclopropanecarboxamide), commonly known as BDP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BDP belongs to the family of cyclopropane-containing compounds, which have been shown to exhibit various biological activities.
作用机制
The mechanism of action of BDP is not fully understood, but it is believed to involve the interaction with various biological targets, such as enzymes and receptors. BDP has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, which are involved in various cellular processes. BDP has also been shown to interact with certain receptors, such as G protein-coupled receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
BDP has been shown to exhibit various biochemical and physiological effects, depending on the target and concentration. The compound has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. BDP has also been shown to modulate the activity of certain enzymes and receptors, which can affect various physiological processes, such as inflammation, cell proliferation, and neurotransmission.
实验室实验的优点和局限性
One of the advantages of using BDP in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various biological processes. BDP is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, one of the limitations of using BDP is its potential toxicity at high concentrations, which can affect the interpretation of the results. Therefore, careful dose-response studies are necessary to determine the optimal concentration of BDP for each experiment.
未来方向
There are several future directions for the research on BDP. One direction is to investigate the structure-activity relationship of BDP and its analogs, which can provide insights into the mechanism of action and identify more potent compounds. Another direction is to explore the potential applications of BDP in drug discovery, such as screening for new drug targets and developing new therapeutic agents. Additionally, the use of BDP as a fluorescent probe for imaging biological systems can be further optimized by developing new imaging techniques and probes.
合成方法
The synthesis of BDP involves the reaction between 4,4'-diaminobiphenyl and 2,2-diphenylcyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of BDP can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
BDP has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit a broad range of biological activities, such as anticancer, antiviral, and antimicrobial activities. BDP has also been investigated for its potential as a fluorescent probe for imaging biological systems.
属性
IUPAC Name |
N-[4-[4-[(2,2-diphenylcyclopropanecarbonyl)amino]phenyl]phenyl]-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36N2O2/c47-41(39-29-43(39,33-13-5-1-6-14-33)34-15-7-2-8-16-34)45-37-25-21-31(22-26-37)32-23-27-38(28-24-32)46-42(48)40-30-44(40,35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-28,39-40H,29-30H2,(H,45,47)(H,46,48) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANHEWBMSVIWFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C5=CC=C(C=C5)NC(=O)C6CC6(C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4898016.png)
![ethyl [2-acetyl-3-oxo-1,1-bis(trifluoromethyl)butyl]carbamate](/img/structure/B4898021.png)

![(4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine](/img/structure/B4898040.png)
![5-(3,5-dichloro-2-methoxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4898043.png)
![2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4898052.png)
![2-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B4898053.png)
![2-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4898067.png)
![N-methyl-2-(phenoxymethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4898070.png)



![1-(4-bromophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4898104.png)
